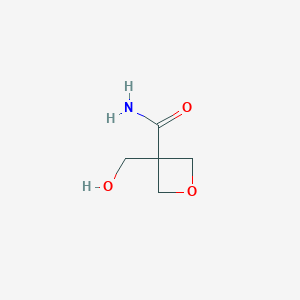

3-(Hydroxymethyl)oxetane-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)oxetane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(8)5(1-7)2-9-3-5/h7H,1-3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQSNXACGBWXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl Oxetane 3 Carboxamide and Analogous Oxetane Systems

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is kinetically and thermodynamically less favorable compared to the formation of three, five, or six-membered cyclic ethers. acs.org Consequently, successful syntheses often require carefully designed precursors and specific reaction conditions to overcome these barriers. acs.org The most prevalent strategies involve the formation of a carbon-oxygen (C–O) bond through intramolecular cyclization or the rearrangement and expansion of smaller ring systems. magtech.com.cnbeilstein-journals.org

Intramolecular cyclization is the most common and direct method for forming the oxetane ring. This strategy relies on a precursor molecule containing a hydroxyl group and a suitable leaving group positioned in a 1,3-relationship, which upon reaction, forms the cyclic ether. acs.orgnih.gov

The intramolecular Williamson ether synthesis is a cornerstone of oxetane formation. magtech.com.cnnih.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group on the same molecule via an SN2 mechanism to form the C–O bond and close the ring. acs.orgwikipedia.orgbyjus.com

The success of this method is highly dependent on the substrate, as side reactions such as elimination (Grob fragmentation) can compete with the desired cyclization, leading to modest yields. acs.orgacs.org The choice of base and leaving group is critical. Strong bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), or methylmagnesium bromide (MeMgBr) are commonly employed to facilitate the reaction. acs.org Leaving groups are typically sulfonates, such as tosylates or mesylates, or halides. acs.org

For the synthesis of 3,3-disubstituted oxetanes, a common route starts from substituted dimethyl malonates. The process involves the reduction of the ester groups to form a 1,3-diol, selective mono-tosylation of one of the primary hydroxyl groups, and subsequent base-mediated cyclization to furnish the oxetane ring. acs.org Yields for such Williamson etherification steps are reported to be in the range of 59% to 87%. acs.org

| Precursor | Leaving Group (LG) | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Substituted-3-(hydroxymethyl)propane-1-ol derivative | Tosyl (Ts) | Base-mediated | 3,3-Disubstituted oxetane | 59-87% | acs.org |

| 1,3-Diol derived acetoxybromide | Bromide (Br) | Not specified | 2,4-Disubstituted oxetane | Moderate | acs.org |

| β-Halo ketone reduction product | Halide | KOH | 2-Aryl-substituted oxetane | Good | acs.org |

| Primary alcohol with mesylate LG | Mesyl (Ms) | NaH | Oxetanocin scaffold | 84% | acs.org |

The generation of suitable acyclic precursors is a critical prerequisite for successful intramolecular cyclization. acs.orgnih.gov The quintessential precursor for oxetane synthesis is a 1,3-halohydrin or a related substrate featuring a hydroxyl group and a leaving group separated by a three-carbon chain. acs.org

A primary method for generating these precursors is the selective functionalization of 1,3-diols. acs.orgrsc.org For instance, a 1,3-diol can be selectively converted into a mono-tosylate, setting the stage for subsequent base-induced ring closure. acs.org This approach is particularly relevant for creating the 3,3-disubstituted core of molecules like 3-(hydroxymethyl)oxetane-3-carboxamide. The synthesis often begins with a malonic ester, which is first alkylated or functionalized, then reduced to the corresponding 1,3-diol. acs.org This diol is then carried forward to the cyclization step.

Another strategy involves the oxidative cyclization of malonate Michael adducts. Under specific conditions using iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu₄NI) in the presence of water, oxetanes can be formed as the major product with high diastereoselectivity. acs.org

| Precursor Type | Key Functional Groups | Synthetic Origin | Resulting Oxetane | Reference |

|---|---|---|---|---|

| Substituted 1,3-diol | Two hydroxyl groups | Reduction of substituted malonic esters | 3,3-Disubstituted oxetane | acs.org |

| Allylic alcohol derivative | Allylic alcohol, ester | Wittig reaction on an aldehyde | Functionalized oxetane (e.g., Oxetin) | acs.org |

| Homoallylic alcohol | Alcohol, alkene | Standard organic synthesis | Brominated oxetane via electrophilic cyclization | beilstein-journals.org |

| Malonate Michael adduct | Malonate, chalcone | Michael addition | Highly substituted oxetane | acs.org |

Ring expansion provides an alternative pathway to the oxetane ring, typically starting from more readily available three-membered rings like epoxides. magtech.com.cnbeilstein-journals.org This strategy leverages the release of ring strain from the three-membered ring as a thermodynamic driving force for the reaction. beilstein-journals.org

The conversion of epoxides to oxetanes is a well-established method. acs.orgillinois.edu One approach involves a two-step sequence where the epoxide is first opened by a nucleophile that installs a latent leaving group. For example, epoxides can be opened by selenomethyllithium reagents to yield hydroxyselenides. acs.orgillinois.edu These intermediates are then converted to halides, which can be cyclized under basic conditions to afford the oxetane. acs.org

A more direct method for epoxide ring expansion involves the use of sulfur ylides, such as dimethyloxosulfonium methylide. beilstein-journals.orgillinois.edu These reagents react with epoxides to generate oxetanes, often in a single step. beilstein-journals.org When carbonyl compounds are treated with an excess (more than two equivalents) of a sulfur ylide, the reaction can proceed through an initial epoxidation followed by an in-situ ring expansion to the corresponding oxetane. beilstein-journals.org

| Reagent/Method | Description | Key Intermediates | Reference |

|---|---|---|---|

| Selenomethyllithium | Two-step process involving epoxide opening followed by cyclization. | Hydroxyselenide, halo-alcohol | acs.orgillinois.edu |

| Sulfur Ylides (e.g., Dimethyloxosulfonium methylide) | Direct conversion of epoxides to oxetanes. Can be a one-pot reaction from carbonyls. | Betaine intermediate | beilstein-journals.orgillinois.edu |

| Lewis Acid-Catalyzed Epoxide Opening | Intramolecular cyclization of an epoxide with a tethered nucleophile. | Lewis acid-activated epoxide | beilstein-journals.org |

Controlling the stereochemistry during the formation of substituted oxetanes is crucial, particularly for applications in medicinal chemistry. Several methods have been developed to achieve high levels of stereocontrol. nih.govresearchgate.net

In intramolecular cyclization approaches, the stereochemistry of the final oxetane is dictated by the stereocenters present in the acyclic precursor. acs.org Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes starting from syn- and anti-1,3-diols. The conversion of these diols to acetoxybromides proceeds with a predictable inversion of stereochemistry, allowing for the synthesis of specific diastereomers of the oxetane product. acs.org An important enantioselective synthesis was reported by Soai et al., who used a chiral reducing agent to prepare enantioenriched β-halo alcohols from the corresponding ketones, which were then cyclized without racemization. acs.org

Stereoselective ring expansion is also possible. For instance, enantiomerically enriched oxetanes can be formed from chiral epoxides using sulfur ylides. illinois.edu Furthermore, modern catalytic methods offer powerful tools for stereocontrol. An iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides has been developed to synthesize oxetanes bearing all-carbon quaternary stereocenters, a structure that is otherwise difficult to access. nih.gov

| Methodology | Starting Material | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Williamson Etherification | Syn- or Anti-1,3-diols | Conversion to ortho ester, then treatment with acetyl bromide | Stereocontrolled formation of 2,4-substituted oxetanes | acs.org |

| Williamson Etherification | β-Halo ketones | Chiral reducing catalyst (LiBH₄ + chiral ligand) | Enantioenriched 2-aryl-substituted oxetanes (79–89% ee) | acs.org |

| Epoxide Ring Expansion | Enantioenriched epoxides | Sulfur ylides | Enantioenriched oxetanes | illinois.edu |

| Catalytic C-C Coupling | Primary alcohols and isoprene (B109036) oxide | Iridium catalyst | Anti-diastereo- and enantioselective formation of oxetanes with quaternary stereocenters | nih.gov |

Photoredox-Catalyzed Syntheses

Visible-light photoredox catalysis has emerged as a powerful tool for the mild generation of alkyl radicals, enabling novel strategies for the synthesis and functionalization of oxetane systems. researchgate.netresearchgate.net These methods offer alternatives to traditional approaches like the Paternò–Büchi reaction, which often requires high-energy UV light. nih.gov

One prominent strategy involves the decarboxylative functionalization of oxetane carboxylic acids. researchgate.net For instance, 3-aryl-3-carboxylic acid oxetanes can serve as effective precursors to tertiary benzylic radicals through a photoredox-catalyzed loss of CO2. researchgate.netacs.org These radicals can then participate in conjugate addition reactions with activated alkenes to form new C-C bonds, yielding 3-aryl-3-alkyl substituted oxetanes. researchgate.netacs.org This approach is tolerant of various polar functional groups and heterocycles, providing access to medicinally relevant scaffolds. researchgate.net Computational studies suggest that the strained oxetane ring contributes favorably to the thermodynamics of the Giese addition step, minimizing side reactions like radical dimerization. researchgate.net

Beyond functionalization, photoredox catalysis also provides routes to the oxetane ring itself. One such method involves a hydrogen atom transfer (HAT) process where a radical is generated on an alcohol substrate in the α-position. nih.govthieme-connect.comthieme-connect.com This radical then adds to an alkene, and subsequent single-electron reduction, protonation, and intramolecular cyclization furnishes the oxetane ring. nih.govthieme-connect.comthieme-connect.com This strategy has been successfully applied to the late-stage functionalization of complex molecules. nih.govthieme-connect.com

Table 1: Examples of Photoredox-Catalyzed Reactions for Oxetane Synthesis and Functionalization

| Reaction Type | Precursor(s) | Photocatalyst System | Key Transformation | Product Type |

|---|---|---|---|---|

| Decarboxylative Alkylation | 3-Aryl-3-carboxylic acid oxetane, Activated alkene | Visible light photocatalyst (e.g., Iridium or Ruthenium complex) | Generation of a tertiary benzylic radical via decarboxylation, followed by conjugate addition. | 3-Aryl-3-alkyl substituted oxetane researchgate.netacs.org |

| C–H Functionalization / Cyclization | Aliphatic alcohol, Vinyl sulfonium (B1226848) triflate | Iridium complex, Quinuclidine (HAT catalyst) | α-Oxy radical generation via Hydrogen Atom Transfer (HAT), addition to olefin, and intramolecular SN2 cyclization. | Substituted oxetane nih.govthieme-connect.com |

| Hydrodecarboxylation | 2-Aryl oxetane 2-carboxylic acid | Visible-light photocatalyst | Decarboxylation to access 2-aryl oxetanes. | 2-Aryl oxetane researchgate.net |

Functionalization at the Oxetane 3-Position

The introduction of functional groups at the 3-position of the oxetane ring is a critical step in the synthesis of target molecules like this compound. This can be achieved by either building the ring with the desired substituents already in place or by modifying a readily available precursor like oxetan-3-one or a 3-substituted oxetane. chemrxiv.orgacs.org

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group (–CH₂OH) is a key functional handle. Its installation at the C3 position can be accomplished through various synthetic transformations, most notably the reduction of a carboxylic acid or ester precursor.

A common and direct method to obtain a 3-hydroxymethyl oxetane is through the reduction of a corresponding carboxylic acid or, more frequently, an ester derivative at the C3 position. The choice of reducing agent is critical due to the inherent strain of the oxetane ring, which makes it susceptible to undesired ring-opening reactions. chemrxiv.org

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often used for ester reductions, their application to oxetane systems requires careful optimization of reaction conditions, such as low temperatures, to prevent decomposition of the starting material. chemrxiv.org Milder reagents have been shown to be effective. For example, lithium borohydride (B1222165) (LiBH₄) has been used successfully to reduce an oxetane diester to the corresponding diol in high yield. acs.org Similarly, the reduction of amides at the C3 position to amines has been achieved using AlH₃ at low temperatures (–78 °C to –50 °C), whereas reagents like NaBH₄ or LiAlH₄ led to decomposition. chemrxiv.org The oxidation of 3-hydroxymethyl-oxetanes can produce the corresponding oxetane-3-carboxylic acids, which can then serve as precursors in multi-step syntheses. google.comgoogle.com

Direct methods often involve building the functionalized oxetane from an acyclic precursor or using oxetan-3-one as a starting point. chemrxiv.orgacs.org One synthetic route begins with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol to form (3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com This intermediate already contains the required 3-hydroxymethyl moiety, and the bromomethyl group can be further manipulated to install other functionalities.

Another approach utilizes oxetan-3-one. The reaction of oxetan-3-one with carbamoylsilanes can directly yield 3-hydroxyoxetane-3-carboxamides, installing both the hydroxyl and carboxamide groups in a single step. researchgate.net Furthermore, standard ketone functionalization reactions, such as Grignard additions, can be applied to oxetan-3-one to introduce various substituents at the C3 position. chemrxiv.org

Installation of the Carboxamide Group

The formation of an amide bond is one of the most common transformations in medicinal chemistry. nih.gov The installation of the carboxamide group to form this compound typically involves the coupling of a carboxylic acid precursor with an amine source.

The standard method for installing the carboxamide group is the direct coupling of a carboxylic acid, such as 3-(hydroxymethyl)oxetane-3-carboxylic acid, with ammonia (B1221849) or an ammonia equivalent. These reactions are well-established and frequently used with oxetane-carboxylic acid substrates. nih.gov

The reaction typically requires the activation of the carboxylic acid. This is achieved using a variety of common coupling reagents. nih.govdntb.gov.ua The choice of reagents and conditions must account for the stability of the oxetane ring, which is prone to opening under strongly acidic conditions. chemrxiv.orgnih.gov Therefore, mild, often neutral or slightly basic, conditions are preferred.

Table 2: Common Reagents for Amide Coupling Reactions

| Coupling Reagent(s) | Abbreviation | Role |

|---|---|---|

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov |

| 1-Hydroxybenzotriazole | HOBt | Acts as an additive to suppress side reactions and racemization, and to improve reaction efficiency. nih.gov |

| 4-Dimethylaminopyridine | DMAP | Often used as a catalyst to facilitate the acyl transfer process. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A uranium-based coupling reagent known for high efficiency. |

The general procedure involves reacting the oxetane carboxylic acid with the amine in the presence of a coupling agent like EDC and additives such as HOBt in an appropriate aprotic solvent. nih.govrsc.org The stability of many oxetane-carboxylic acids allows for their effective use in these standard amide bond forming reactions to produce the desired carboxamide derivatives. nih.gov

Direct Synthesis via Carbamoylsilanes and Oxetan-3-one

A direct and efficient method for the synthesis of 3-hydroxyoxetane-3-carboxamides involves the reaction of carbamoylsilanes with oxetan-3-one. researchgate.net Carbamoylsilanes, which can be prepared from the corresponding N,N-dialkylformamide, serve as effective reagents for the aminocarbonylation of ketones. researchgate.netnih.gov

In a typical procedure, the reaction of an N,N-disubstituted carbamoyltrimethylsilane with oxetan-3-one yields the corresponding α-siloxyamide derivative. researchgate.net Subsequent acidic hydrolysis of the silyl (B83357) ether provides the desired 3-hydroxyoxetane-3-carboxamide. researchgate.net This method is notable for its high yields, often ranging from 75-96%. researchgate.net The reaction is sensitive to the electronic properties of substituents on the carbamoylsilane, with electron-donating groups potentially requiring longer reaction times. researchgate.net

Table 1: Synthesis of α-Siloxyamides from Carbamoylsilanes and Ketones

| Ketone Reactant | Carbamoylsilane | Product | Yield (%) |

|---|---|---|---|

| Aryl ketones | N,N-dimethyl carbamoyl(trimethyl)silane | α-siloxyamide derivatives | 60-89 |

| α-ketoesters | N-methoxymethyl-N-organylcarbamoyl(trimethyl)silane | α-alkoxycarbonyl-α-siloxy amides | 75-96 |

Multi-component Reactions for 3,3-Disubstituted Oxetanes (e.g., Passerini Reactions)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. The Passerini reaction, a three-component reaction involving an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid, is a notable example that can be adapted for the synthesis of 3,3-disubstituted oxetanes. researchgate.netnih.gov This reaction leads to the formation of α-acyloxyamides. nih.gov

When oxetan-3-one is used as the carbonyl component, the Passerini reaction provides a direct route to 3-acyloxy-3-carboxamido-oxetanes. researchgate.net The reaction mechanism is believed to proceed through a concerted, non-ionic pathway, where hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org Good yields are typically achieved in aprotic solvents at room temperature with high concentrations of reactants. organic-chemistry.org For oxetanes with bulky substituents at the C-2 position, such as a cyclohexyl group, the Passerini reaction can exhibit good levels of diastereocontrol. researchgate.net

Table 2: Key Features of the Passerini Reaction for Oxetane Synthesis

| Feature | Description |

|---|---|

| Reactants | Isocyanide, Carbonyl (Oxetan-3-one), Carboxylic Acid |

| Product | α-Acyloxy Carboxamide (3,3-disubstituted oxetane) |

| Mechanism | Believed to be a concerted, non-ionic pathway |

| Conditions | Aprotic solvents, room temperature, high reactant concentration |

| Stereocontrol | Can achieve good diastereoselectivity with bulky substituents |

Advanced Synthetic Techniques and Reagents

Modern synthetic chemistry has introduced several advanced techniques and reagents that can enhance the efficiency and scope of oxetane synthesis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of oxetane chemistry, it has been successfully applied to the synthesis of poly(3,3ʹ-bisazidomethyl oxetane) (PBAMO). tandfonline.com This method dramatically reduces the reaction time and improves the safety of the synthetic process compared to traditional heating methods. tandfonline.com For instance, a macromolecular azidation reaction to produce PBAMO was achieved in a two-phase system at 100°C with a reaction time of just one hour, resulting in an azidation rate of up to 95.3%. tandfonline.com

Solid-phase peptide synthesis (SPPS) has been adapted to create peptidomimetics where an amide C=O bond is replaced by an oxetane ring. acs.orgnih.gov This involves the synthesis of oxetane-containing dipeptide building blocks in solution, which are then incorporated into peptide chains using conventional Fmoc-based SPPS. acs.orgnih.gov This methodology allows for the production of a range of oxetane-modified peptides in high purity. acs.orgnih.gov The 3-aminooxetane unit can act as both a hydrogen-bond donor and acceptor, mimicking the properties of a peptide bond. acs.org

Key findings in the solid-phase synthesis of oxetane-modified peptides include: acs.org

Oxetane-containing dipeptide building blocks can be synthesized in three simple steps.

Efficient amide couplings can be achieved without protecting the secondary amine of the 3-aminooxetane residue.

Peptides containing oxetanes (up to 9 amino acids long) can be produced in high purity using standard SPPS protocols.

Transition-metal catalysis, particularly with palladium and platinum, offers powerful strategies for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Palladium Catalysis: Palladium-catalyzed cascade reactions have been developed for the synthesis of functionalized oxetanes. rsc.org One such protocol involves the aerobic cascade reaction of haloalkynes with unactivated alkenes, such as alkenyl alcohols. rsc.org This process, which includes chloropalladation and a Heck-like reaction, proceeds with good functional group tolerance and high selectivity. rsc.org Palladium catalysis has also been utilized in the decarboxylative asymmetric allylic alkylation of thietane (B1214591) 1,1-dioxides to install α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity, demonstrating the potential for creating complex, enantioenriched building blocks. nih.gov Furthermore, palladium-catalyzed C-H activation has been used for the direct coupling of arenes with oxiranes, a reaction that proceeds with stereoretention. acs.org

Platinum Catalysis: While less common in direct oxetane ring formation, platinum complexes have been studied for their photoluminescence properties, which can be relevant in photocatalysis. rsc.org Platinum-rare earth alloy catalysts have been developed for applications such as the oxygen reduction reaction, showcasing the versatility of platinum in catalytic systems. dtu.dk

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Oxetan-3-one |

| Carbamoylsilanes |

| N,N-disubstituted carbamoyltrimethylsilane |

| α-siloxyamide |

| 3-hydroxyoxetane-3-carboxamides |

| 3,3-disubstituted oxetanes |

| α-acyloxyamides |

| 3-acyloxy-3-carboxamido-oxetanes |

| Poly(3,3ʹ-bisazidomethyl oxetane) (PBAMO) |

| 3-aminooxetane |

| Haloalkynes |

| Alkenyl alcohols |

| Thietane 1,1-dioxides |

| 3-substituted isochroman-1-ones |

Catalytic Systems in Oxetane Synthesis

Lewis Acid Catalysis

Lewis acid catalysis is a significant strategy in the synthesis and functionalization of oxetane systems, including analogs of this compound. The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions, a process that can be effectively promoted by Lewis acids. illinois.edu These electron-pair acceptors activate the oxetane by coordinating to the ring's oxygen atom, facilitating nucleophilic attack and subsequent transformation. This methodology has been applied to various synthetic challenges, from intramolecular cyclizations to regioselective ring-openings.

One prominent application of Lewis acid catalysis is in the intramolecular rearrangement of 3-substituted oxetanes. Research has demonstrated a mild and efficient protocol for synthesizing 2-oxazolines from 3-amido oxetane precursors. nih.gov This transformation is predicated on the activation of the oxetane motif by an oxophilic Lewis acid, which triggers an intramolecular ring-opening and subsequent cyclization to form the oxazoline (B21484) ring. nih.gov A key advantage of this method is that the resulting oxazolines are inherently decorated with a hydroxymethyl group at the 4-position, a common feature in various natural products. nih.gov

In a systematic evaluation of various Lewis acids for this transformation, Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) were identified as highly efficient catalysts. nih.gov The study found that In(OTf)₃ provided slightly better results, leading to a 75% yield of the desired 2-oxazoline product at room temperature with a 10 mol% catalyst loading. nih.gov In contrast, other Lewis acids showed catalytic activity but lower efficiency, while Brønsted acids proved to have very low catalytic turnover. nih.gov

| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) nih.gov |

| 1 | Sc(OTf)₃ | Toluene | 2 | 72 |

| 2 | In(OTf)₃ | Toluene | 2 | 75 |

| 3 | Yb(OTf)₃ | Toluene | 24 | 45 |

| 4 | Cu(OTf)₂ | Toluene | 24 | 25 |

| 5 | Bi(OTf)₃ | Toluene | 24 | 35 |

| 6 | BF₃·OEt₂ | Toluene | 24 | <10 |

The scope of Lewis acid catalysis extends to other transformations of the oxetane ring. The Lewis superacid tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been employed for the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. uab.cat This catalytic system is particularly effective for electron-rich aryl oxetanes, where it completely suppresses the formation of isomeric allyl alcohol byproducts. uab.cat The mechanism involves the promotion of the oxetane ring opening by the Lewis acid to form a zwitterionic intermediate, which then rearranges to the final product. uab.cat

Furthermore, Lewis acids such as In(OTf)₃ have been used to catalyze the synthesis of indolines from oxetanols. nih.gov The use of various Lewis acid catalysts, including salts of Li⁺, Ca²⁺, and Fe³⁺, has also proven successful in Friedel-Crafts alkylation reactions and in reactions with thiols, starting from 3-aryl-oxetanols. rsc.org These reactions proceed through a carbocation intermediate formed upon activation of the tertiary benzylic alcohol by the catalyst, demonstrating the versatility of Lewis acids in selectively activating oxetane-containing precursors for C-C and C-S bond formation while keeping the strained ring intact. rsc.org In some instances, the choice of Lewis acid is critical, as certain catalysts like MgCl₂, ZnCl₂, or BF₃·OEt₂ have shown no reactivity in specific ring-opening applications. acs.org The intramolecular isomerization of various oxetane-carboxylic acids often requires activation by Lewis acid catalysts such as those based on Indium, Scandium, Iron, or Boron. acs.org

This body of research underscores the pivotal role of Lewis acid catalysis in manipulating the oxetane core. By carefully selecting the appropriate Lewis acid and reaction conditions, chemists can achieve a range of selective transformations, providing access to complex molecules and functionalized building blocks analogous to this compound.

Reactivity Profiles and Reaction Mechanisms of 3 Hydroxymethyl Oxetane 3 Carboxamide Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Core

The significant ring strain of the oxetane ring (approximately 106-107 kJ/mol) is a primary driving force for its ring-opening reactions. researchgate.netradtech-europe.com These reactions typically result in the formation of more stable, acyclic 1,3-disubstituted propane (B168953) derivatives. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents and the nature of the attacking species. magtech.com.cn For 3,3-disubstituted oxetanes, nucleophilic attack generally occurs at the less sterically hindered methylene (B1212753) (C2 or C4) carbons of the ring. nih.gov

Cationic ring-opening is a common and well-studied reaction pathway for oxetanes, often leading to polymerization. rsc.orgrsc.org The mechanism is initiated by the interaction of the oxetane's oxygen atom with a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or a Brønsted acid, forming a tertiary oxonium ion. researchgate.nettandfonline.com This activation makes the ring highly susceptible to nucleophilic attack.

The propagation step involves the nucleophilic attack of a monomer's oxygen atom on an α-carbon of the activated oxonium ion, characteristic of an Active Chain End (ACE) mechanism. tandfonline.com For oxetanes bearing hydroxyl groups, like 3-(hydroxymethyl)oxetane-3-carboxamide derivatives, an alternative "Activated Monomer" (AM) mechanism can also occur. In the AM mechanism, a hydroxyl group from a polymer chain attacks the α-carbon of a protonated monomer. tandfonline.com Computational studies using density functional theory (DFT) have shown that the polymerization of oxetane is energetically favorable, with a low activation energy in the initial step. rsc.orgrsc.org The process continues as the oxygen atom of an incoming oxetane molecule attacks a carbon atom of the oxetane cation. rsc.org

Table 1: Key Aspects of Cationic Ring-Opening Polymerization of Oxetanes

| Feature | Description |

|---|---|

| Initiators | Lewis acids (e.g., BF₃·OEt₂, AlCl₃), Brønsted acids (e.g., HNTf₂) researchgate.nettandfonline.comnih.gov |

| Intermediate | Tertiary oxonium ion tandfonline.com |

| Mechanisms | Active Chain End (ACE), Activated Monomer (AM) tandfonline.com |

| Driving Force | Release of high ring strain (approx. 107 kJ/mol) radtech-europe.com |

| Products | Polyethers tandfonline.comnih.gov |

Anionic ring-opening of oxetanes is less common than cationic pathways and generally requires strong nucleophiles or specific activating groups on the oxetane ring. magtech.com.cn The reaction proceeds via nucleophilic attack on one of the ring's α-carbons. For oxetanes containing hydroxyl groups, such as 3-(hydroxymethyl)oxetane derivatives, anionic ring-opening polymerization can be initiated using catalysts like potassium tert-butoxide in the presence of a crown ether. radtech.org This method can lead to the formation of hyperbranched polymers. acs.org The presence of the carboxamide group in this compound could potentially influence this pathway, although specific research on this derivative is limited.

A variety of strong nucleophiles can initiate the ring-opening of oxetanes, typically following an SN2 mechanism. magtech.com.cnyoutube.com The attack usually occurs at the less sterically hindered α-carbon atom. magtech.com.cn Powerful nucleophiles such as organolithium and Grignard reagents are effective for this transformation, leading to the formation of 3-substituted propanols after an acidic workup. youtube.com

Other nucleophiles that can open the oxetane ring include:

C-Nucleophiles: Organometallic reagents. youtube.com

N-Nucleophiles: Amines. magtech.com.cn

O-Nucleophiles: Alcohols and water, often requiring acid catalysis. magtech.com.cn

S-Nucleophiles: Thiols. radtech.org

Halogen Nucleophiles: Halide ions. magtech.com.cn

The stability of 3,3-disubstituted oxetanes can be a challenge for nucleophilic attack, as the substituents may sterically hinder the path of the incoming nucleophile to the C-O antibonding orbital. nih.gov

Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes by protonating or coordinating to the ring oxygen, thereby activating the ring for attack by even weak nucleophiles. magtech.com.cnresearchgate.netillinois.edu The reaction typically proceeds with the nucleophile attacking one of the ring carbons, leading to a 1,3-diol derivative if water is the nucleophile.

In the presence of a protic acid, the oxetane ring can be opened to yield functionalized products. researchgate.net For example, 3-aryloxetan-3-ols can be activated by a Brønsted acid like triflimide (Tf₂NH) to form an oxetane carbocation, which then reacts with a diol in an annulation reaction to form 1,4-dioxanes. nih.gov This demonstrates that the oxetane can act as a 1,2-bis-electrophile synthon under acidic conditions. nih.gov The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern; for unsymmetrical oxetanes, the nucleophile may attack the more substituted carbon atom due to electronic effects that stabilize the partial positive charge in the transition state. magtech.com.cn

Chemical Transformations of Hydroxymethyl and Carboxamide Functionalities

The hydroxymethyl and carboxamide groups on the C3 position of the oxetane ring offer sites for further chemical modification. These transformations can be performed while preserving the integrity of the oxetane ring if reaction conditions are carefully controlled to avoid ring-opening. chemrxiv.org

The primary hydroxyl group of 3-(hydroxymethyl)oxetane derivatives can undergo standard chemical transformations.

Esterification: The hydroxyl group can be converted to an ester. This can be achieved under basic conditions using acyl halides or anhydrides to avoid acid-catalyzed ring-opening. chemrxiv.org For instance, reaction with mesyl chloride (MsCl) and triethylamine (B128534) (Et₃N) can smoothly produce the corresponding mesylate. chemrxiv.org

Etherification: Williamson ether synthesis is a viable method for forming ethers from the hydroxyl group. This involves deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by reaction with an alkyl halide. chemrxiv.org The temperature must be controlled to prevent side reactions.

Table 2: Representative Conditions for Hydroxyl Group Derivatization

| Reaction | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| Etherification | Alkyl Halide, NaH or t-BuOK | 0 to 80 °C | Oxetanyl Ether | chemrxiv.org |

| Mesylation | MsCl, Et₃N | CH₂Cl₂, 0 °C | Oxetanyl Mesylate | chemrxiv.org |

| Esterification | Alkyl Halide, Hunig's Base | Mild basic conditions | Oxetanyl Ester | chemrxiv.org |

These derivatizations are crucial for synthesizing a variety of functionalized oxetane building blocks for applications in medicinal chemistry and materials science. chemrxiv.orgbeilstein-journals.org

Reactions of the Carboxamide Group (e.g., Hydrolysis, Reductions, Amidation)

The carboxamide group of this compound and its derivatives can undergo several transformations, though reaction conditions must be carefully selected to preserve the strained oxetane ring. The stability of the oxetane core is a critical consideration, as it is prone to ring-opening under acidic conditions. chemrxiv.org

Hydrolysis: Basic hydrolysis is an effective method for converting carboxamides or related precursors like nitriles and esters into the corresponding carboxylic acids while maintaining the integrity of the oxetane ring. chemrxiv.org Acidic conditions are generally avoided as they can catalyze the ring-opening of the oxetane, leading to undesired byproducts. chemrxiv.org

Reductions: Reduction of the carboxamide group to the corresponding amine (oxetane-3-aminomethane) is a challenging transformation that requires precise optimization. chemrxiv.org Standard reducing agents such as Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) have been reported to cause decomposition of oxetane-containing amides. chemrxiv.org A successful approach involves the use of Aluminium Hydride (AlH₃), prepared in situ, at low temperatures ranging from -78 °C to -50 °C. chemrxiv.org This method allows for the selective reduction of the amide without cleaving the oxetane ring. chemrxiv.org

Table 1: Reduction of Oxetane-3-carboxamide Derivatives

| Reagent | Temperature | Outcome | Reference |

|---|---|---|---|

| AlH₃ | -78 °C to -50 °C | Successful reduction to amine | chemrxiv.org |

| LiAlH₄ | Various | Decomposition of starting material | chemrxiv.org |

| NaBH₄ | Various | Decomposition of starting material | chemrxiv.org |

Oxidation and Reduction Reactions

The functional groups attached to the 3-position of the oxetane ring, namely the hydroxymethyl and carboxamide groups, are amenable to various oxidation and reduction reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemrxiv.org

To Aldehydes: Oxidation to 3-formyloxetane-3-carboxamide can be achieved using reagents like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC). chemrxiv.org These methods are generally mild and tolerate various functional groups. chemrxiv.org

To Carboxylic Acids: Further oxidation to 3-carboxamidooxetane-3-carboxylic acid can be accomplished via radical pathways using reagents like TEMPO with PhI(OAc)₂ (PIDA). For less reactive, alkyl-substituted oxetanes, a more robust oxidant such as Potassium Permanganate (KMnO₄) can be employed without causing decomposition of the ring. chemrxiv.org

Reduction: As discussed in the previous section, the reduction of the carboxamide is challenging. However, other reducible groups attached to the oxetane core, such as esters or ketones, can be reduced. These reductions often require carefully optimized conditions, particularly lower temperatures, to ensure selectivity and prevent the formation of byproducts from ring cleavage. chemrxiv.org For instance, the reduction of ester groups can be performed successfully using LiAlH₄ at –30 °C or NaBH₄ at 0 °C. chemrxiv.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Derivatives of this compound serve as valuable building blocks for forming new carbon-carbon and carbon-heteroatom bonds. These reactions often start from a related precursor, oxetan-3-one, or utilize the existing functional groups.

Carbon-Carbon Bond Formation: Several classical C-C bond-forming reactions can be adapted for oxetane chemistry, typically starting from oxetan-3-one to create the 3,3-disubstituted pattern. These include:

Strecker Synthesis: To introduce a cyano and an amino group. chemrxiv.org

Horner-Wadsworth-Emmons Reaction: To form α,β-unsaturated esters. chemrxiv.org

Grignard Reactions: To add alkyl or aryl groups. chemrxiv.org

Furthermore, oxetane radicals, generated via photoredox-catalyzed decarboxylation of oxetane-3-carboxylic acids, can participate in Giese-type additions to form new C-C bonds. imperial.ac.uk

Carbon-Heteroatom Bond Formation: The hydroxyl group of 3-(hydroxymethyl)oxetane derivatives is a key site for C-O and other carbon-heteroatom bond formations.

Williamson Etherification: The hydroxyl group can be deprotonated with a base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) and subsequently alkylated to form ethers. chemrxiv.org

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a mesylate. This allows for subsequent nucleophilic substitution with various heteroatom nucleophiles. For example, reaction with fluoride (B91410) ions can be used to introduce a fluorine atom, forming a C-F bond. chemrxiv.org

Reaction with Carbocations: 3-Aryloxetane carbocations can be coupled with amine nucleophiles to yield aryl amino-oxetanes, forming a new C-N bond. imperial.ac.uk This reaction proceeds via an Sₙ1 mechanism. imperial.ac.uk

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Oxetane Reactions

Kinetic and thermodynamic studies provide insight into the mechanisms of reactions involving the oxetane ring. The inherent ring strain of approximately 25.5 kcal/mol makes oxetanes more reactive than their five-membered tetrahydrofuran (B95107) counterparts, providing a thermodynamic driving force for ring-opening reactions. beilstein-journals.org

Kinetic studies have been instrumental in understanding reaction pathways. For example, the generation of 3-aryloxetane carbocations from sulfonyl fluoride precursors proceeds through an Sₙ1 mechanism, where the rate-determining step is the formation of a planar oxetane carbocation. imperial.ac.uk The stability of this carbocation is balanced, making it reactive enough for synthetic applications. imperial.ac.uk

In photochemical reactions, transient absorption studies have been used to observe the kinetics of processes like the quenching of a catalyst's triplet state by oxetane enantiomers. acs.orgbohrium.com Such studies revealed slight preferences in reaction rates for one enantiomer over the other, which is the basis for kinetic resolution. acs.orgbohrium.com In other complex catalytic cycles, kinetic analysis has helped identify the turnover-limiting step, such as a migratory insertion step involving an oxetane substrate. acs.org

Influence of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature are critical parameters that can significantly influence the reaction pathway, rate, and selectivity in oxetane chemistry.

Temperature Effects: The diastereoselectivity of certain reactions, such as the Paternò-Büchi reaction for forming oxetanes, shows a strong dependence on temperature. nih.govlookchem.com At low temperatures, the reaction can be highly stereoselective, preserving the configuration of the starting alkene. As the temperature increases, this selectivity often decreases, and in some cases, can even invert. nih.govlookchem.com This complex behavior is rationalized by a mechanism involving temperature-dependent conformational changes in triplet diradical intermediates, which compete with the final cyclization and retro-cleavage steps. nih.govlookchem.com

Solvent Effects: The choice of solvent can influence reaction outcomes and rates. For instance, in the Brønsted acid-catalyzed etherification of 3-hydroxyoxetanes, acetonitrile (B52724) was found to be the optimal solvent compared to others. rsc.org The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction mechanism. In reactions involving organometallic reagents, polar aprotic solvents are often used to ensure reactants are solubilized without the solvent itself reacting. youtube.com

Identification of Reactive Intermediates

The elucidation of reaction mechanisms in oxetane chemistry often relies on the identification and characterization of transient reactive intermediates. Due to the unique electronic and steric properties of the four-membered ring, oxetane-based intermediates exhibit distinct reactivity.

Key reactive intermediates that have been generated and studied include:

Oxetane Carbocations: Planar oxetane carbocations have been generated from sulfonyl fluoride precursors. imperial.ac.uk Their formation is the rate-determining step in an Sₙ1-type reaction, and they are stable enough to be trapped by various nucleophiles. imperial.ac.uk

Oxetane Radicals: These intermediates can be formed from oxetane-3-carboxylic acids through photoredox-catalyzed decarboxylation. The oxetane structure influences the radical's reactivity through a combination of ring strain and electronic effects. imperial.ac.uk

Oxetane Carbanions: Unstable anionic intermediates have been generated via sulfoxide-metal exchange. Evidence for their formation has been obtained through protonation studies. imperial.ac.uk

Triplet Diradicals: In the Paternò-Büchi reaction, triplet preoxetane diradicals are proposed as key intermediates. The temperature-dependent conformational changes of these diradicals are believed to dictate the final cis/trans diastereoselectivity of the oxetane product. nih.govlookchem.com

The study of these intermediates is crucial for developing new synthetic methodologies and for understanding the fundamental reactivity of the strained oxetane ring system. imperial.ac.ukacs.org

Isomerization and Rearrangement Processes

The inherent ring strain of the oxetane core in this compound and its derivatives makes them susceptible to various isomerization and rearrangement reactions. acs.orgbeilstein-journals.org These transformations are often triggered by thermal stress, acidic or basic conditions, or the presence of catalysts, leading to the formation of more stable cyclic or acyclic structures. magtech.com.cnnih.gov The specific reaction pathway and resulting products are highly dependent on the substitution pattern of the oxetane ring and the nature of the functional groups present. nih.govacs.org

One of the most notable rearrangement processes observed in derivatives closely related to this compound is the intramolecular isomerization of oxetane-carboxylic acids into lactones. nih.gov This spontaneous rearrangement can occur even at room temperature or with gentle heating, without the need for an external catalyst. acs.orgresearchgate.net The driving force for this reaction is the relief of the ring strain in the four-membered oxetane ring, leading to the formation of a thermodynamically more stable five- or six-membered lactone. nih.gov

The stability of these oxetane-carboxylic acids is significantly influenced by the substituents on the ring. acs.org For instance, derivatives with bulky (hetero)aromatic substituents have been found to be more stable, with isomerization to the corresponding valerolactones only occurring under prolonged heating. acs.org In contrast, the presence of certain alkyl groups can lead to a mixture of the acid and the lactone even during the hydrolysis of the corresponding ester. acs.org Zwitterionic structures can also confer stability; for example, the high basicity of an imidazole (B134444) group can prevent the intramolecular protonation of the oxetane ring by the carboxylic acid, thus inhibiting rearrangement. acs.orgnih.gov

While many of these isomerizations occur without external activation, intended intramolecular rearrangements of oxetanes are often facilitated by Lewis acid catalysts. acs.orgnih.gov These catalysts activate the oxetane ring, making it more susceptible to nucleophilic attack, which initiates the rearrangement cascade. nih.gov

Another documented rearrangement involves the base-mediated transformation of 3-(nitromethylene)oxetanes. In the presence of a non-nucleophilic base, these compounds can rearrange to form isoxazole-4-carboxaldehydes. The proposed mechanism involves the formation of a strained oxetene intermediate, which undergoes ring-opening by the nitronate anion followed by dehydration. acs.org

Computational studies on related strained oxygen-containing heterocycles, such as oxiranes, provide insights into the potential mechanisms of these rearrangements. rsc.orgnih.gov Density Functional Theory (DFT) calculations have been used to model the reaction pathways, revealing the influence of proximal functional groups on the activation barriers and the stereochemical outcome of the rearrangement. nih.gov For oxetane derivatives, similar computational approaches could elucidate the precise mechanisms and predict the propensity for isomerization and rearrangement based on the substitution pattern.

The following tables summarize key research findings on the isomerization and rearrangement of oxetane derivatives, which serve as models for the potential reactivity of this compound.

Table 1: Isomerization of Oxetane-Carboxylic Acid Derivatives

| Starting Material (Oxetane-Carboxylic Acid Derivative) | Conditions | Product (Lactone) | Key Findings | Reference |

| Oxetane-carboxylic acids with bulky (hetero)aromatic substituents | Prolonged heating in dioxane/water at 100 °C | Valerolactones | Bulky substituents increase stability, requiring harsh conditions for isomerization. | acs.org |

| Oxetane-carboxylic acids with certain alkyl substituents | Hydrolysis of the corresponding alkyl ester | Mixture of lactone and acid | Isomerization can occur under relatively mild conditions. | acs.org |

| Zwitterionic oxetane-carboxylic acids (e.g., with an imidazole group) | Heating in a dioxane/water mixture at 100 °C | Stable, no isomerization observed | Intramolecular protonation of the oxetane ring is prevented, stabilizing the compound. | acs.orgnih.gov |

Table 2: Base-Mediated Rearrangement of a 3-(Nitromethylene)oxetane Derivative

| Starting Material | Reagents and Conditions | Product | Proposed Mechanism | Reference |

| 3-(Nitromethylene)oxetane | iPr2EtN in THF | Isoxazole-4-carboxaldehyde | Deprotonation to a strained oxetene intermediate, followed by ring-opening by the nitronate anion and dehydration. | acs.org |

Computational and Theoretical Studies on 3 Hydroxymethyl Oxetane 3 Carboxamide and Oxetane Frameworks

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of oxetane (B1205548) frameworks. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to elucidate these characteristics. rsc.orgrsc.org For instance, DFT has been used to screen novel energetic oxetane derivatives, where molecular structures were investigated at the B3LYP/6-31G* level of theory to predict properties like heats of formation. nih.gov

The electronic structure of oxetane hydrates has been computed, providing insights into geometry and key bond parameters. rsc.org Such calculations have shown that both DFT and ab initio methods are suitable for describing the electronic structure of the oxetane system. rsc.org The reactivity of oxetanes can also be explored; for example, calculations of Atomic Dipole Moment Corrected Hirshfeld (ADCH) charges have been used to explain the nucleophilic attack in the initial stages of oxetane polymerization. rsc.org Specifically, the change in charge on the oxygen and adjacent carbon atoms upon protonation provides a rationale for the observed reaction pathways. rsc.org

A computational study on an oxetane 4H-pyrazole derivative predicted its high reactivity in Diels-Alder reactions, despite a relatively high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov This highlights the role of computational screening in identifying promising molecular motifs for experimental investigation. nih.gov

Conformational Analysis and Energy Landscapes

Computational methods are invaluable for exploring the conformational landscape of oxetane derivatives. numberanalytics.com An energy landscape is a multidimensional surface that maps the potential energy of a molecular system as a function of its atomic coordinates. numberanalytics.com By mapping this landscape, researchers can identify stable conformations, transition states between them, and the energy barriers that separate them. numberanalytics.com For 3-(hydroxymethyl)oxetane-3-carboxamide, conformational analysis would reveal the preferred orientations of the hydroxymethyl and carboxamide groups relative to the oxetane ring, which can be influenced by intramolecular hydrogen bonding.

Molecular mechanics and quantum mechanical methods have been used to study the conformations of strained ring systems, such as those found in 3,6-anhydroglycosides, which share some structural similarities with substituted oxetanes. nih.gov These studies can reveal the relative stabilities of different ring conformations, such as chair and boat forms. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For oxetane-containing molecules, MD simulations can complement static quantum chemical calculations by revealing how the molecule behaves in a more realistic, dynamic environment, such as in solution.

MD simulations have been used to gain structural insights into oxetane-containing peptidomimetics. nih.govresearchgate.net In these studies, MD simulations, along with other techniques like X-ray diffraction, helped to understand the conformational preferences of these modified peptides. nih.govresearchgate.net For a molecule like this compound, MD simulations could be used to explore its interactions with water molecules, providing a picture of its solvation shell and how it might interact with a biological target.

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For oxetanes, this often involves studying ring-opening reactions, which are central to their utility in synthesis. rsc.orgmagtech.com.cn Theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For example, the mechanism of the ring-opening polymerization of oxetane has been investigated using DFT and ab initio methods. rsc.orgrsc.org These studies involve optimizing the geometries of all species along the reaction coordinate and using vibrational analysis to characterize each stationary point as a minimum or a transition state. rsc.org The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a given transition state connects the correct reactants and products. rsc.org

Computational studies have also been used to understand the regioselectivity of ring-opening reactions in unsymmetrical oxetanes, which is governed by both steric and electronic effects. magtech.com.cn Theoretical calculations on the cycloreversion of oxetane radical cations have shown that the reaction proceeds through a concerted but asynchronous process, with C-C bond breaking being more advanced than C-O bond breaking in the transition state. acs.org

Multi-Reference Methods (e.g., CASSCF)

For certain chemical processes, particularly those involving electronically excited states, bond breaking, or transition metals, single-reference methods like standard DFT may not be adequate. numberanalytics.com In these cases, multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are necessary. numberanalytics.comuni-stuttgart.deesqc.org These methods are capable of describing electronic structures that are a mix of several electronic configurations. numberanalytics.com

The photolysis and photochemical reactions of oxetanes are prime examples where multi-reference methods are applied. rsc.orgresearchgate.netnih.gov For instance, the photoinduced cycloreversion of oxetanes has been studied using a combination of ultrafast spectroscopy and CASSCF/CASPT2 calculations. researchgate.netnih.gov These studies have elucidated the involvement of excited triplet states in the cleavage of the oxetane ring. researchgate.netnih.gov The theoretical analysis can predict energy barriers and reaction pathways on the excited-state potential energy surface, providing a detailed picture of the photochemical process. researchgate.netnih.gov

Rate Calculations (e.g., RRKM) and Quantum Tunneling Corrections

Beyond determining the reaction pathway, computational methods can also be used to predict the rates of chemical reactions. For unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a widely used statistical theory for calculating microcanonical rate constants as a function of energy. researchgate.netuleth.camathematica-journal.com

RRKM calculations have been applied to study the thermal unimolecular decomposition of oxetane and its derivatives. researchgate.net These calculations, often performed in conjunction with quantum mechanical calculations of the potential energy surface, can predict high-pressure-limit rate constants and fall-off pressures for the decomposition reactions. researchgate.net The theory requires information about the vibrational frequencies of the reactant and the transition state, which are typically obtained from quantum chemical calculations. mathematica-journal.com

In some reactions, particularly those involving the transfer of light particles like hydrogen atoms or at low temperatures, quantum tunneling can play a significant role. princeton.eduokbutwhy.orgresearchgate.net Tunneling is a quantum mechanical phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. princeton.eduokbutwhy.org While not as common for heavier atoms, carbon atom tunneling has been observed to significantly increase reaction rates in certain cases. researchgate.net For reactions involving oxetanes, especially those with hydrogen transfer steps, it may be necessary to include quantum tunneling corrections in the rate calculations to achieve agreement with experimental data. princeton.edu The effects of solvation on quantum tunneling can also be a critical factor to consider. nih.gov

Methodological Guidance for Data Analysis and Validation

The reliability of computational and theoretical studies hinges on rigorous data analysis and validation. A common approach to validate computational results is to compare them with experimental data. For example, calculated geometric parameters can be compared with those obtained from X-ray crystallography. acs.org

In the absence of experimental data, a common practice is to assess the convergence of the results with respect to the level of theory and the basis set. science.gov This can involve performing calculations with different DFT functionals or ab initio methods, as well as with increasingly larger basis sets, to ensure that the computed properties are stable. science.gov For instance, in the study of oxetane polymerization, both B3LYP and MP2 methods with different basis sets were used to ensure the reliability of the results. rsc.org

For complex processes, it is also important to use methods that are appropriate for the problem at hand. As discussed, for photochemical reactions, multi-reference methods are often necessary. numberanalytics.com The choice of the active space in a CASSCF calculation is a critical parameter that must be carefully considered and justified. esqc.org

Finally, the analysis of the vast amount of data generated by computational studies, such as from MD simulations or potential energy surface scans, requires specialized tools and techniques. unipd.it The visualization of energy landscapes, for example, can provide a qualitative understanding of the system's behavior. numberanalytics.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxymethyl Oxetane 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of organic molecules. For 3-(Hydroxymethyl)oxetane-3-carboxamide, various NMR techniques provide comprehensive information from atomic connectivity to conformational behavior and solid-state properties.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. The spectra provide information on the chemical environment of each nucleus, allowing for the unambiguous assignment of all atoms in the molecule.

In the ¹H NMR spectrum, the four protons of the oxetane (B1205548) ring are expected to appear as two distinct sets of signals due to their diastereotopic nature relative to the two different substituents at the C3 position. They typically manifest as doublets, a characteristic feature of protons on a four-membered ring. mdpi.com The methylene (B1212753) protons of the hydroxymethyl group and the protons of the primary amide would also be clearly visible.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The quaternary C3 carbon, bonded to an oxygen, a hydroxymethyl group, and a carboxamide group, would have a characteristic shift. The carbons of the oxetane ring (C2/C4 and C3) and the hydroxymethyl and carboxamide groups would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar oxetane structures. mdpi.comconnectjournals.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Oxetane Ring | ¹H | ~4.5 - 4.8 | Doublet | Protons on C2 and C4, diastereotopic. |

| Hydroxymethyl (-CH₂OH) | ¹H | ~3.8 - 4.0 | Singlet | Methylene protons adjacent to hydroxyl. |

| Hydroxyl (-OH) | ¹H | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Amide (-CONH₂) | ¹H | ~6.5 - 7.5 | Broad Singlets | Two non-equivalent amide protons. |

| Oxetane Ring | ¹³C | ~75 - 80 | - | C2 and C4 carbons. |

| Quaternary Carbon | ¹³C | ~45 - 55 | - | C3 of the oxetane ring. |

| Hydroxymethyl (-CH₂OH) | ¹³C | ~60 - 65 | - | Methylene carbon. |

| Carbonyl (-CONH₂) | ¹³C | ~170 - 175 | - | Amide carbonyl carbon. |

Variable-Temperature NMR (VT-NMR) for Mechanistic Insights

Variable-Temperature NMR (VT-NMR) is a powerful technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotations that occur on the NMR timescale. ox.ac.uk For this compound, VT-NMR could provide insights into the rotational dynamics around the C3-C(O)NH₂ and C3-CH₂OH bonds.

At room temperature, rotation around the amide C-N bond is typically slow, leading to distinct signals for the two amide protons. However, the hydroxyl and carboxamide groups can participate in intra- or intermolecular hydrogen bonding, which may restrict conformational freedom. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. scielo.br For instance, at higher temperatures, increased rotational freedom could lead to the coalescence of signals for conformers that are distinct at lower temperatures. This allows for the calculation of the energy barriers associated with these rotational processes, providing valuable mechanistic and conformational information. scielo.br

Solid-State NMR (¹³C CP-MAS) for Crystallinity and Regiochemistry

Solid-State NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), is used to analyze the structure and dynamics of materials in the solid state. This technique is highly effective for studying the crystallinity and local environment of both the monomeric compound and its potential polymeric forms. nih.govmdpi.com

For crystalline this compound, ¹³C CP-MAS NMR spectra would exhibit sharp signals, with the chemical shifts being sensitive to the specific packing arrangement (polymorphism) in the crystal lattice. nih.gov In contrast, an amorphous sample would show much broader lines. This difference allows for the assessment of the degree of crystallinity in a given sample.

In the context of a polymer derived from this monomer, ssNMR can confirm the regiochemistry of the ring-opening polymerization. The chemical shifts of the carbons in the polymer backbone would be different from those in the monomer, providing definitive evidence of polymerization. Furthermore, the technique can be used to study the mobility of different segments within the polymer matrix. kpi.ua

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

MALDI-TOF Mass Spectrometry for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideally suited for the analysis of synthetic polymers. rsc.orgwpmucdn.com If this compound is used as a monomer in a ring-opening polymerization, MALDI-TOF MS would be the preferred method for characterizing the resulting polyether.

The technique can precisely determine the absolute molecular weight distribution of the polymer. nih.gov A typical MALDI-TOF spectrum of a polymer consists of a series of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺ or K⁺). nih.gov The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. This allows for the unambiguous confirmation of the polymer structure and the identification of the end-groups of the polymer chains. sigmaaldrich.com

Table 2: Illustrative MALDI-TOF MS Data for Poly[this compound] Hypothetical data for a polymer initiated with water and cationized with Na⁺. The mass of the repeating unit (C₅H₉NO₃) is 131.13 g/mol .

| Degree of Polymerization (n) | Formula (H-(C₅H₉NO₃)n-OH + Na⁺) | Calculated m/z | Observed m/z |

| 5 | C₂₅H₄₇N₅O₁₆Na | 676.65 | 676.7 |

| 6 | C₃₀H₅₆N₆O₁₉Na | 807.78 | 807.8 |

| 7 | C₃₅H₆₅N₇O₂₂Na | 938.91 | 938.9 |

| 8 | C₄₀H₇₄N₈O₂₅Na | 1070.04 | 1070.0 |

| 9 | C₄₅H₈₃N₉O₂₈Na | 1201.17 | 1201.2 |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound.

For this compound (C₅H₉NO₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. This technique is crucial for confirming the identity of a newly synthesized compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing valuable structural information. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For instance, characteristic losses such as H₂O, NH₃, or the cleavage of the oxetane ring would yield fragment ions whose exact masses could be determined to support the proposed structure.

Table 3: Predicted HRMS Data and Potential Fragments for this compound

| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) | Description |

| [M+H]⁺ | C₅H₁₀NO₃⁺ | 132.0655 | Protonated molecular ion |

| [M+Na]⁺ | C₅H₉NO₃Na⁺ | 154.0475 | Sodiated molecular ion |

| [M+H - H₂O]⁺ | C₅H₈NO₂⁺ | 114.0550 | Loss of water from the hydroxymethyl group |

| [M+H - CONH₂]⁺ | C₄H₈O₂⁺ | 88.0524 | Loss of the carboxamide radical (unlikely primary) |

| [C₄H₈O₂]⁺ | C₄H₈O₂⁺ | 88.0524 | Fragment from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectral data for this compound, including peak frequencies, intensities, and functional group assignments, are not available in published literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The crystal structure of this compound has not been reported. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Without this experimental data, a definitive determination of its absolute stereochemistry and solid-state conformation cannot be provided.

Applications of 3 Hydroxymethyl Oxetane 3 Carboxamide As a Versatile Chemical Building Block

Role in Complex Organic Synthesis

The oxetane (B1205548) ring is no longer just a niche curiosity but has become a prized motif in medicinal chemistry and complex organic synthesis. It can act as a bioisostere for carbonyl and gem-dimethyl groups, often improving properties like metabolic stability and aqueous solubility. 3-(Hydroxymethyl)oxetane-3-carboxamide serves as a key starting material for creating more intricate molecular frameworks and novel heterocyclic compounds.

Precursor for Advanced Molecular Architectures

The 3,3-disubstituted oxetane core of this compound is a synthetically useful platform for constructing advanced molecular architectures. The dual functionality at a single carbon atom provides a strategic point for elaboration. The hydroxyl and carboxamide groups can be manipulated independently or in concert to build larger molecules.

For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing handles for C-C bond formation, esterification, or amidation reactions. The carboxamide itself can undergo various transformations. This versatility allows chemists to introduce the oxetane moiety into larger structures, leveraging its favorable physicochemical properties. The stability of the oxetane ring under many common reaction conditions (e.g., certain basic, reductive, and oxidative conditions) allows for selective modification of the side chains, making it a robust precursor for multi-step syntheses.

Accessing Novel Heterocyclic Systems (e.g., Oxazoles, Thiazoles, Spirocycles, Pyrazoles)

The strained oxetane ring is a key reactive center for constructing new heterocyclic systems through ring-opening or ring-transformation reactions. rsc.org this compound and its derivatives are valuable precursors for a variety of novel heterocyclic structures, particularly spirocycles and pyrazoles.

Spirocycles: Spirocyclic oxetanes, where the oxetane ring is fused to another ring system at a single carbon, are of significant interest in drug discovery. The synthesis of spirocyclic systems can be achieved through intramolecular cycloadditions. For example, derivatives of 3,3-disubstituted oxetanes can undergo efficient intramolecular cycloadditions to generate spiro-substituted heterocyclic intermediates. nih.gov These intermediates serve as scaffolds for further chemical elaboration. The synthesis of 2-oxa-7-azaspiro[3.5]nonane, a related spirocyclic oxetane, highlights a pathway that involves mesylation and ring closure of a diol precursor, demonstrating a viable route to such complex structures starting from functionalized oxetanes. nih.gov

Pyrazoles: Pyrazole (B372694) derivatives possess a wide range of biological activities, making their synthesis a key focus in medicinal chemistry. nih.govwikipedia.org Oxetane-containing precursors can be used to construct novel pyrazole systems. Research has shown that oxetan-3-one, a related starting material, reacts with metallated sydnones to produce functionalized precursors that lead to a variety of new pyrazoles. nih.gov This strategy showcases how the oxetane unit can be incorporated into more complex heterocyclic frameworks.

| Heterocycle | Synthetic Strategy | Precursor Type | Reference |

| Spirocycles | Intramolecular cycloaddition | Functionalized 3,3-disubstituted oxetanes | nih.gov |

| Pyrazoles | Reaction with metallated sydnones | Oxetan-3-one (related precursor) | nih.gov |

| Fused Benzimidazoles | Oxidative cyclization of o-cycloalkylaminoacetanilides | Spirocyclic oxetanes (e.g., 2-oxa-7-azaspiro[3.5]nonane) | nih.gov |

Development of Polymeric Materials

The ability of the oxetane ring to undergo ring-opening polymerization makes this compound and its analogues valuable monomers for the synthesis of advanced functional polymers. The presence of the hydroxymethyl group is particularly significant as it enables the formation of highly branched structures with a high density of terminal functional groups.

Cationic Ring-Opening Polymerization of Oxetane Monomers

Oxetane monomers readily undergo cationic ring-opening polymerization (CROP) due to their high ring strain. researchgate.net The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) or sulfonium (B1226848) salts. bohrium.com The reaction proceeds via an oxonium ion intermediate. researchgate.netresearchgate.net For monomers like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a close analogue of the title compound, the hydroxyl group plays a crucial role. It can act as a chain transfer agent or an initiation site, leading to the formation of branched structures. researchgate.net This process, often referred to as self-condensing vinyl polymerization, allows for the one-step synthesis of complex polymer architectures from a single monomer type. nih.gov

Synthesis of Hyperbranched Polyethers

The polymerization of AB₂-type monomers, where 'A' and 'B' are functional groups that can react with each other, is a classic method for producing hyperbranched polymers. Monomers such as 3-alkyl-3-(hydroxymethyl)oxetanes function as "latent" AB₂ monomers in CROP. nih.gov The oxetane ring acts as the polymerizable group ('A'), while the hydroxyl group serves as the branching point ('B₂'). researchgate.net

During polymerization, the oxetane ring of one monomer can be opened by the hydroxyl group of another monomer or a growing polymer chain. This process generates a new hydroxyl group at the end of the newly formed ether linkage, propagating the potential for further branching. The result is a highly branched, three-dimensional polyether structure with a large number of terminal hydroxyl groups. bohrium.comresearchgate.net The degree of branching can be controlled by adjusting reaction conditions such as temperature and catalyst concentration. bohrium.com

| Monomer | Polymerization Method | Key Feature | Resulting Polymer | References |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Cationic Ring-Opening Polymerization (CROP) | Monomer acts as a latent AB₂ unit | Hyperbranched aliphatic polyether | researchgate.netnih.gov |

| 3-Methyl-3-(hydroxymethyl)oxetane (MHO) | CROP initiated by BF₃·OEt₂ | Degree of branching depends on catalyst ratio | Hyperbranched or linear polyether | bohrium.com |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) with TMP core | CROP with a core initiator | Lower dispersity and molar mass control | Hyperbranched poly(hydroxy)oxetane | researchgate.net |

Design of Degradable Polymers

The development of biodegradable polymers is crucial for many biomedical and environmental applications. The polymers synthesized from this compound are polyethers. The polyether backbone is generally known for its chemical stability; however, it is susceptible to degradation under specific conditions. rsc.org

Strategies in Molecular Design for Modulating Physicochemical Properties

The incorporation of the this compound moiety into molecular scaffolds is a strategic approach employed in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The unique structural and electronic features of the oxetane ring, combined with the attached functional groups, provide a versatile tool for optimizing aqueous solubility, lipophilicity, basicity, and three-dimensional shape.

Influence on Aqueous Solubility and Lipophilicity

Lipophilicity, often measured as LogD or LogP, is another critical parameter that can be modulated. The incorporation of an oxetane typically leads to a decrease in lipophilicity compared to its gem-dimethyl analogue. chigroup.site While the corresponding carbonyl compounds are generally even more hydrophilic, the oxetane provides a balance, offering a reduction in lipophilicity without drastically altering other properties. chigroup.site For instance, the strategic placement of an oxetane can help achieve an optimal LogD for better permeability and fit into protein pockets, leading to improved metabolic and solubility properties. nih.govacs.org The ability to introduce steric bulk without a significant increase in lipophilicity is a key advantage of using oxetane-containing building blocks. nih.govacs.org

Table 1: Impact of Oxetane Moiety on Physicochemical Properties

| Molecular Feature | Impact on Aqueous Solubility | Impact on Lipophilicity (LogD/LogP) | Reference |

|---|---|---|---|

| Replacement of gem-dimethyl group with oxetane | Significant increase (4 to >4000-fold) | Decrease | researchgate.netchigroup.site |

| General incorporation of oxetane | Improved | Lowered | nih.govacs.org |